molecular formula C7H7N5 B1444436 6-(1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 1221974-50-0

6-(1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No. B1444436
CAS RN: 1221974-50-0
M. Wt: 161.16 g/mol
InChI Key: HUPCLYFAVVDMRB-UHFFFAOYSA-N
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Description

“6-(1H-imidazol-1-yl)pyrimidin-4-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Coordination Polymers in Material Science

“6-(1H-imidazol-1-yl)pyrimidin-4-amine” can be utilized in the synthesis of coordination polymers. These polymers have intriguing structures and are studied for their potential applications in various fields such as luminescence, catalysis, magnetism, drug delivery, gas adsorption, and separation .

Anticancer Agents in Pharmacology

Derivatives of this compound have been explored for their anticancer properties. They are particularly investigated for their inhibitory effects on specific enzymes like V600EBRAF, which is significant in the context of targeted cancer therapies .

Synthesis of Heterocyclic Compounds in Organic Chemistry

The compound serves as a precursor in the synthesis of imidazole and pyrimidine derivatives. These heterocyclic compounds are essential in the development of new drugs and have a broad range of chemical and biological activities .

Antimicrobial Applications in Biochemistry

Research has shown that certain derivatives exhibit antimicrobial potential, which is crucial in the development of new antibacterial and antifungal agents. This is particularly relevant in the fight against drug-resistant strains of bacteria .

Analytical Chemistry for JNK Inhibition

In the realm of analytical chemistry, the compound’s derivatives have been used to study their interaction with the c-Jun N-terminal kinase (JNK) enzyme. This research is vital for understanding the biochemical pathways involved in inflammation and cancer .

Environmental Science for Luminescent Materials

The compound’s role in the synthesis of luminescent materials is being explored. These materials have significant applications in environmental science, where they can be used for sensing and detection of environmental pollutants .

Mechanism of Action

While specific information on the mechanism of action of “6-(1H-imidazol-1-yl)pyrimidin-4-amine” is not available, it’s worth noting that imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazards information for “6-(1H-imidazol-1-yl)pyrimidin-4-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-imidazol-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPCLYFAVVDMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-imidazol-1-yl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (4.0 g, 22.1 mmol) was split into two equal portions and separately placed into two sealed tubes with a solution of 7 N ammonia in methanol (40 mL). The tubes were sealed and heated at 65° C. for 20 h, then allowed to stand at room temperature for 3 days. The reactions were combined, concentrated and purified by flash chromatography on a 240 g silica gel cartridge with 40 to 100% EtOAc in hexane, then 0 to 50% MeOH in EtOAc to yield 6-(1H-imidazol-1-yl)pyrimidin-4-amine (1.43 g, 40%). LCMS: RT=0.39 min, MH+=162.1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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